Cas no 1368302-72-0 (4-Bromobenzofuran-3-carbaldehyde)

4-Bromobenzofuran-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Bromobenzofuran-3-carbaldehyde
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- Inchi: 1S/C9H5BrO2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H
- InChI Key: WHNUBAJRWOLOEE-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C(C=O)=CO2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Topological Polar Surface Area: 30.2
4-Bromobenzofuran-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019099924-1g |
4-Bromobenzofuran-3-carbaldehyde |
1368302-72-0 | 97% | 1g |
1,230.85 USD | 2021-06-17 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13675-5g |
4-bromobenzofuran-3-carbaldehyde |
1368302-72-0 | 95% | 5g |
$2080 | 2023-09-07 | |
Chemenu | CM501060-1g |
4-Bromobenzofuran-3-carbaldehyde |
1368302-72-0 | 97% | 1g |
$974 | 2023-02-18 |
4-Bromobenzofuran-3-carbaldehyde Related Literature
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
Additional information on 4-Bromobenzofuran-3-carbaldehyde
4-Bromobenzofuran-3-carbaldehyde (CAS No. 1368302-72-0): An Overview of Its Synthesis, Applications, and Recent Research
4-Bromobenzofuran-3-carbaldehyde (CAS No. 1368302-72-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a benzofuran moiety with a bromo substituent and an aldehyde functional group. The combination of these functionalities makes it an attractive building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of 4-Bromobenzofuran-3-carbaldehyde has been extensively studied, with several efficient routes reported in the literature. One common approach involves the condensation of 4-bromobenzofuran with an appropriate aldehyde or ketone, followed by oxidation to form the aldehyde group. Another method involves the selective bromination of benzofuran followed by formylation to introduce the aldehyde functionality. These synthetic strategies have been optimized to achieve high yields and purity, making 4-Bromobenzofuran-3-carbaldehyde readily accessible for further derivatization.
In the realm of medicinal chemistry, 4-Bromobenzofuran-3-carbaldehyde has shown promise as a key intermediate in the development of novel therapeutic agents. Its unique structural features allow it to serve as a scaffold for the design and synthesis of compounds with diverse biological activities. For instance, recent studies have explored its potential as a precursor for the synthesis of small molecules targeting specific enzymes and receptors involved in various diseases. One notable example is its use in the development of inhibitors for kinases, which are key players in signal transduction pathways and are implicated in numerous pathological conditions.
Beyond its applications in drug discovery, 4-Bromobenzofuran-3-carbaldehyde has also found utility in materials science. The presence of the bromo substituent and the aldehyde group provides multiple handles for functionalization, enabling the creation of polymers and other advanced materials with tailored properties. For example, researchers have utilized this compound to synthesize conjugated polymers with enhanced electronic and optical properties, which have potential applications in organic electronics and photovoltaic devices.
The versatility of 4-Bromobenzofuran-3-carbaldehyde extends to its use as a ligand in coordination chemistry. The aldehyde group can coordinate with metal ions to form stable complexes, which can be further functionalized to create catalysts for various chemical transformations. Recent studies have demonstrated the use of these complexes in catalytic reactions such as C-H activation and cross-coupling reactions, highlighting their potential in synthetic organic chemistry.
In addition to its synthetic utility, 4-Bromobenzofuran-3-carbaldehyde has been investigated for its biological activities. Studies have shown that derivatives of this compound exhibit significant antioxidant and anti-inflammatory properties, making them potential candidates for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, some derivatives have demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting their potential use in developing new antibiotics.
The environmental impact of 4-Bromobenzofuran-3-carbaldehyde and its derivatives is another area of active research. Efforts are being made to develop greener synthetic methods that minimize waste generation and reduce the use of hazardous reagents. Sustainable approaches such as catalytic processes using earth-abundant metals and biocatalysis are being explored to make the production of this compound more environmentally friendly.
In conclusion, 4-Bromobenzofuran-3-carbaldehyde (CAS No. 1368302-72-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structural features make it an invaluable building block for the synthesis of complex molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for its use in drug discovery, materials science, and environmental sustainability, solidifying its position as a key player in modern chemical research.
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